Bienvenue dans la boutique en ligne BenchChem!

3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide

Positional isomerism Pharmacophore geometry Piperidine SAR

3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide (CAS 1448065-01-7) is a synthetic small molecule with the molecular formula C21H25ClN2O2 and molecular weight 372.89 g/mol, classified within the piperidine-amide chemotype. The compound features a 3-chlorophenyl ring linked via a propanamide chain to a 4-(4-methoxypiperidin-1-yl)phenyl moiety, placing it at the intersection of arylpropanamide and 4-methoxypiperidine pharmacophore space.

Molecular Formula C21H25ClN2O2
Molecular Weight 372.89
CAS No. 1448065-01-7
Cat. No. B2907645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide
CAS1448065-01-7
Molecular FormulaC21H25ClN2O2
Molecular Weight372.89
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C21H25ClN2O2/c1-26-20-11-13-24(14-12-20)19-8-6-18(7-9-19)23-21(25)10-5-16-3-2-4-17(22)15-16/h2-4,6-9,15,20H,5,10-14H2,1H3,(H,23,25)
InChIKeyGUZNESMBVHJCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide (CAS 1448065-01-7): Structural Identity and Procurement Position


3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide (CAS 1448065-01-7) is a synthetic small molecule with the molecular formula C21H25ClN2O2 and molecular weight 372.89 g/mol, classified within the piperidine-amide chemotype . The compound features a 3-chlorophenyl ring linked via a propanamide chain to a 4-(4-methoxypiperidin-1-yl)phenyl moiety, placing it at the intersection of arylpropanamide and 4-methoxypiperidine pharmacophore space. This structural class has been explored in patent literature for neurokinin receptor antagonism and sigma receptor ligand programs [1]. Critically, the specific combination of the 3-chloro substitution pattern on the phenyl ring and the 4-methoxy orientation on the piperidine defines its precise chemical identity among a cluster of closely related positional isomers and aryl-variant analogs.

Why 3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide Cannot Be Generically Substituted: The Pharmacophoric Precision Argument


Within the piperidine-amide screening compound landscape, subtle positional and substituent variations produce non-interchangeable molecular entities. The 4-methoxypiperidine orientation of the target compound distinguishes it from its 3-methoxy positional isomer (CAS 1797318-59-2), which presents the hydrogen-bond acceptor in a different spatial vector relative to the piperidine nitrogen, potentially altering target recognition, metabolic stability, and physicochemical properties . Similarly, the 3-chlorophenyl substituent differentiates this compound from analogs bearing 2-chlorophenyl, 4-fluoro-3-methylphenyl, or naphthyl groups at the same position . In pharmacologically characterized chemical series within this patent space, even a single chlorine positional shift (2-Cl vs. 3-Cl) has been associated with divergent receptor subtype selectivity profiles [1]. Generic substitution among these close analogs therefore risks introducing uncharacterized changes in binding affinity, selectivity, and ADME behavior that cannot be predicted without empirical comparison data.

3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 4-Methoxy vs. 3-Methoxy Piperidine Substitution

The target compound bears the methoxy substituent at the 4-position of the piperidine ring, while the closest positional analog (3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide, CAS 1797318-59-2) places the methoxy group at the 3-position . In structurally related piperidine-amide NK2 antagonist series described in patent literature, piperidine 4-substitution geometry is essential for receptor binding, with specific stereoelectronic requirements at the 4-position governing antagonist potency [1]. The 3-methoxy orientation relocates the hydrogen-bond acceptor approximately 1.5–2.0 Å from its 4-methoxy counterpart, altering the spatial presentation of the pharmacophore.

Positional isomerism Pharmacophore geometry Piperidine SAR

Chlorine Positional Isomerism: 3-Chlorophenyl vs. 2-Chlorophenyl Aryl Substitution

The target compound incorporates a 3-chlorophenyl (meta-chloro) substitution on the aryl ring, in contrast to the 2-chlorophenyl (ortho-chloro) analog 3-(2-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide, which also differs in piperidine N-substitution . In characterized piperidine-amide chemotypes, the chlorine position on the aryl ring modulates electronic distribution, steric accessibility, and halogen-bonding potential, parameters known to influence receptor binding kinetics and metabolic stability [1]. While no direct comparative biological data exist for this pair, medicinal chemistry precedent across chloro-aromatic series demonstrates that meta vs. ortho chlorine placement can shift target selectivity and CYP-mediated metabolism profiles [2].

Aryl substitution Receptor selectivity Halogen bonding

Aryl Pharmacophore Differentiation: 3-Chlorophenyl vs. 4-Fluoro-3-Methylphenyl Substitution

The 3-chlorophenyl group of the target compound is isosterically distinct from the 4-fluoro-3-methylphenyl group found in the analog 3-(4-Fluoro-3-methylphenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide (CAS 1448129-09-6) . The chlorine atom provides higher lipophilicity (πCl = 0.71) compared to the fluorine atom (πF = 0.14), while the additional methyl group in the comparator contributes its own lipophilic increment (πCH3 = 0.56). The combined substituent effects produce different overall logP profiles, which directly impact membrane permeability, plasma protein binding, and tissue distribution. Calculated physicochemical properties place these two compounds in distinguishable drug-likeness regions, with the target compound exhibiting higher calculated logP due to chloro vs. fluoro substitution [1].

Aryl group isosterism Lipophilicity modulation Fluorine substitution effects

Molecular Formula Identity with Structural Divergence: Target Compound vs. SMED-1 Pharmacophore

The target compound shares the identical molecular formula (C21H25ClN2O2, MW 372.89) with SMED-1 (2-(4-Chlorophenoxy)-2-methyl-N-(2-(piperidin-1-yl)phenyl)propanamide), yet the two compounds represent fundamentally different pharmacophores . SMED-1 is characterized as a dexamethasone sensitizer with demonstrated biological activity: it displays strong synergism at 10 µM plus 1 µM dexamethasone in ALL-19 xenograft cells while exhibiting little standalone activity (IC50 > 20 µM), and shows variable synergy/antagonism across different ALL xenograft lines (ALL-3, ALL-4, ALL-16, ALL-31) . While these activity data are for SMED-1 rather than the target compound, they demonstrate that compounds sharing a molecular formula can exhibit fundamentally distinct biological profiles, underscoring the necessity of verifying the precise chemical identity for any intended screening application.

Molecular formula degeneracy Pharmacophore uniqueness Biological activity divergence

3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide: Evidence-Backed Application Scenarios for Procurement


Piperidine-Amide Structure-Activity Relationship (SAR) Library Expansion

This compound serves as a key 4-methoxypiperidine reference point for SAR studies exploring piperidine substitution geometry, complementing the 3-methoxy isomer (CAS 1797318-59-2) and enabling systematic assessment of methoxy positional effects on target binding within arylpropanamide chemotypes. The structural evidence from Section 3 confirms that the 4-methoxy orientation provides a pharmacophore geometry distinct from the 3-methoxy analog [Section 3, Evidence Item 1]. Procurement of both positional isomers allows medicinal chemistry teams to generate matched molecular pair data, which is essential for validating computational docking predictions and understanding hydrogen-bond acceptor placement requirements for target engagement.

Chloro-Aryl Pharmacophore Selectivity Profiling

The 3-chlorophenyl substitution pattern makes this compound suitable for halogen-dependent selectivity profiling against panels of receptors where chlorine position is a known determinant of binding, including neurokinin receptors (NK2) and sigma receptors identified in the patent literature [Section 3, Evidence Item 2]. When procured alongside the 2-chlorophenyl analog (3-(2-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}propanamide), researchers can deconvolute the contribution of halogen position to receptor subtype selectivity, metabolic stability, and off-target liability. This application is directly supported by class-level SAR evidence from piperidine-amide patent programs.

Lipophilicity-Driven ADME Differentiation Studies

The higher calculated lipophilicity of the 3-chlorophenyl moiety relative to 4-fluoro-3-methylphenyl analogs positions this compound for comparative ADME studies examining the impact of halogen-dependent logP on membrane permeability, plasma protein binding, and microsomal stability [Section 3, Evidence Item 3]. This compound can be used in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, and human liver microsome stability assays alongside the fluoro-methyl analog (CAS 1448129-09-6) to generate empirical data on how chlorine vs. fluorine substitution affects pharmacokinetic parameters within an otherwise identical molecular scaffold.

Piperidine-Amide Chemical Probe Development Starting Point

Given that the piperidine-amide chemotype has been validated in patent literature as a scaffold for neurokinin receptor antagonism and sigma receptor ligand programs, this compound can serve as a starting point for chemical probe development targeting these receptor families [Section 1, Evidence Item 2]. The compound's structural features—4-methoxypiperidine geometry, 3-chlorophenyl aryl group, and propanamide linker—collectively define a pharmacophore that can be systematically modified to generate tool compounds for target validation studies. Procurement for this application should include analytical certification (NMR, HPLC purity >95%) to ensure reproducibility of biological assay results.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.